An In-depth Technical Guide to 4-Acetoxybenzoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Acetoxybenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
4-Acetoxybenzoyl chloride (4-ABC), systematically named 4-(chlorocarbonyl)phenyl acetate, is a bifunctional organic molecule that serves as a versatile building block in chemical synthesis.[1] Its utility stems from the presence of two key functional groups: a highly reactive acyl chloride and a protected phenol in the form of an acetate ester. This dual functionality allows for sequential and selective reactions, making it a valuable intermediate in the construction of complex molecules.[1]
Key Identifiers and Physical Data
A summary of the core physical and chemical properties of 4-acetoxybenzoyl chloride is presented below for quick reference. It is important to note that this compound is a moisture-sensitive solid and must be handled under inert conditions to prevent decomposition.[2]
| Property | Value | Source(s) |
| CAS Number | 5539-65-1 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [2] |
| Molecular Weight | 198.60 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Density | ~1.294 g/cm³ | [2] |
| Melting Point | 45-49 °C | [4] |
| Boiling Point | 107-110 °C at 0.1 mmHg | [4] |
| Solubility | Soluble in toluene, reacts with water and alcohols | [4] |
Synthesis of 4-Acetoxybenzoyl Chloride: A Two-Step Approach
The most common and efficient synthesis of 4-acetoxybenzoyl chloride begins with the readily available precursor, 4-hydroxybenzoic acid. The synthesis is a two-step process involving the protection of the phenolic hydroxyl group via acetylation, followed by the conversion of the carboxylic acid to an acyl chloride.[1]
Step 1: Acetylation of 4-Hydroxybenzoic Acid to 4-Acetoxybenzoic Acid
The initial step is the esterification of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is crucial to prevent unwanted side reactions at this site during the subsequent chlorination step. Acetic anhydride is the reagent of choice for this transformation, often with a catalytic amount of strong acid.
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Materials: 4-hydroxybenzoic acid, acetic anhydride, concentrated sulfuric acid, ethanol, water.
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Procedure:
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In a conical flask, combine 2 grams of dry 4-hydroxybenzoic acid with 3 mL of acetic anhydride.
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Carefully add one drop of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.
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Warm the flask on a water bath to approximately 50-60°C for 15 minutes with occasional stirring.
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Allow the mixture to cool to room temperature.
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Add 30 mL of water and stir vigorously to precipitate the product.
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Isolate the solid by vacuum filtration.
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Recrystallize the crude product from a hot ethanol-water mixture to yield pure 4-acetoxybenzoic acid as needle-like crystals.
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Step 2: Chlorination of 4-Acetoxybenzoic Acid
The second step involves the conversion of the carboxylic acid functionality of 4-acetoxybenzoic acid into the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this purpose.
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Materials: 4-acetoxybenzoic acid, thionyl chloride, toluene (optional).
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 36 grams of dry 4-acetoxybenzoic acid.
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Carefully add 71.4 grams of thionyl chloride to the flask.
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Heat the reaction mixture to 50°C for 4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
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(Optional) Add dry toluene and evaporate under reduced pressure again to azeotropically remove any remaining traces of thionyl chloride.
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The resulting crude 4-acetoxybenzoyl chloride is often used directly in the next synthetic step without further purification.
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Reactivity and Mechanistic Insights
The reactivity of 4-acetoxybenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.
Nucleophilic Acyl Substitution: The Primary Reaction Pathway
4-Acetoxybenzoyl chloride readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and water. The generally accepted mechanism for this transformation is a two-step addition-elimination process.
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Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.
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Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
Applications in Drug Development and Fine Chemicals
The versatile reactivity of 4-acetoxybenzoyl chloride makes it a valuable intermediate in the synthesis of numerous compounds, particularly in the pharmaceutical and fine chemical industries.[1]
Synthesis of Pharmaceutical Intermediates and APIs
4-Acetoxybenzoyl chloride is a key building block for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of benorilate, an anti-inflammatory and analgesic drug.
Benorilate is the ester formed between 4-acetoxybenzoic acid and paracetamol (acetaminophen). Its synthesis can be achieved by reacting 4-acetoxybenzoyl chloride with paracetamol in the presence of a base to neutralize the HCl byproduct.
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Materials: 4-acetoxybenzoyl chloride, paracetamol, pyridine (or other suitable base), and an appropriate solvent (e.g., dichloromethane).
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Procedure:
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Dissolve paracetamol in the chosen solvent in a round-bottom flask.
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Add a stoichiometric amount of pyridine to the solution.
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Cool the mixture in an ice bath.
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Slowly add a solution of 4-acetoxybenzoyl chloride in the same solvent to the cooled mixture with stirring.
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Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with dilute acid to remove excess pyridine, followed by a wash with water and brine.
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The organic layer is dried, and the solvent is removed under reduced pressure to yield crude benorilate, which can be further purified by recrystallization.
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Other Applications
Beyond pharmaceuticals, 4-acetoxybenzoyl chloride is utilized in the production of:
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Specialty Polymers: It can be incorporated into polymer chains to modify their properties.[1]
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Dyes and Pigments: It serves as an intermediate in the synthesis of certain classes of dyes.[1]
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Agrochemicals: It is used in the manufacturing of some pesticides and herbicides.[1]
Spectral Data for Characterization
Spectroscopic techniques are essential for confirming the identity and purity of 4-acetoxybenzoyl chloride.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of 4-acetoxybenzoyl chloride would be expected to show a singlet for the methyl protons of the acetate group at approximately δ 2.3 ppm. The aromatic protons would appear as two doublets in the region of δ 7.2-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbons of the ester and the acyl chloride, typically in the range of δ 165-170 ppm. The methyl carbon of the acetate group would appear at around δ 21 ppm. The aromatic carbons would show signals in the δ 120-155 ppm region.
FTIR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present. Key absorptions for 4-acetoxybenzoyl chloride would include:
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A strong C=O stretching vibration for the acyl chloride around 1785-1815 cm⁻¹.
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A strong C=O stretching vibration for the ester at approximately 1760-1770 cm⁻¹.
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C-O stretching bands for the ester group.
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Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Safety and Handling
4-Acetoxybenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[2]
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Hazards: It causes severe skin burns and eye damage.[2] Contact with water liberates toxic hydrogen chloride gas.
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Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and alcohols.[2]
Conclusion
4-Acetoxybenzoyl chloride is a cornerstone intermediate in organic synthesis, offering a unique combination of reactivity and stability that is highly valued in drug development and the fine chemical industry. Its synthesis from readily available starting materials and its predictable reactivity make it an indispensable tool for the modern chemist. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and manufacturing.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4). Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetylbenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. Retrieved from [Link]
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ChemBK. (2024). 2-ACETOXYBENZOYL CHLORIDE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-acetoxybenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Butoxybenzoyl chloride. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing benorilate by catalytically esterifying 4-dimethylamino pyridine.
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
